

Application Notes & Protocols: Clinical Trial Design for a Novel HER2-Targeted Therapeutic

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Compound of Interest

Compound Name: *Matraxetan*
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Topic: Clinical Trial Design for a Novel HER2-Targeted Antibody-Drug Conjugate (ADC)

Preamble: Clarification on Tezatabep Matraxetan

Before detailing the clinical trial protocols, it is crucial to clarify the identity of the agent specified in the topic query, "Tezatabep **Matraxetan**." Recent, authoritative data from clinical trial registries and press releases from its developer, Affibody AB, identify Tezatabep **Matraxetan** (also known as ABY-025) as a diagnostic PET imaging agent.^{[1][2][3]} It is comprised of a HER2-targeting Affibody® molecule labeled with Gallium-68 and is used to visualize HER2 expression in metastatic breast cancer.^[1] Its clinical trials are designed to evaluate its ability to predict patient response to HER2-targeted therapies like Trastuzumab Deruxtecan, not to treat the cancer itself.^{[1][3]}

To fulfill the user's core request for a therapeutic clinical trial design, this document will outline the protocols for a plausible, homologous therapeutic agent. We will proceed with the hypothetical name "Tezatabep-Vedotin," an antibody-drug conjugate combining the HER2-targeting Tezatabep moiety with a validated cytotoxic payload class (an auristatin derivative). This framework provides a scientifically rigorous and relevant guide for researchers in drug development.

Introduction to Tezatabep-Vedotin: A Hypothetical HER2-Targeted ADC

Tezatabep-Vedotin is conceptualized as a next-generation antibody-drug conjugate designed for high-specificity targeting of Human Epidermal Growth Factor Receptor 2 (HER2)-expressing tumors. It consists of three core components as defined by established ADC principles[4]:

- Targeting Moiety: A high-affinity, small-format Affibody® molecule, Tezatabep, which specifically binds to a distinct epitope on the HER2 receptor.[1][5] Its small size (approx. 6 kDa) may facilitate enhanced tumor penetration compared to full-sized monoclonal antibodies.[1]
- Cytotoxic Payload: A potent microtubule-disrupting agent from the auristatin class (e.g., Monomethyl Auristatin E - MMAE), referred to as "-Vedotin." This class of payload is clinically validated and functions by inducing cell cycle arrest and apoptosis in rapidly dividing cells.[6]
- Linker: A protease-cleavable linker designed to be stable in systemic circulation and to release the cytotoxic payload following internalization into the target cancer cell.[4]

The therapeutic rationale is to deliver a highly potent cytotoxic agent directly to HER2-overexpressing cancer cells, thereby maximizing anti-tumor efficacy while minimizing systemic toxicity, a hallmark goal of ADC therapy.[7][8]

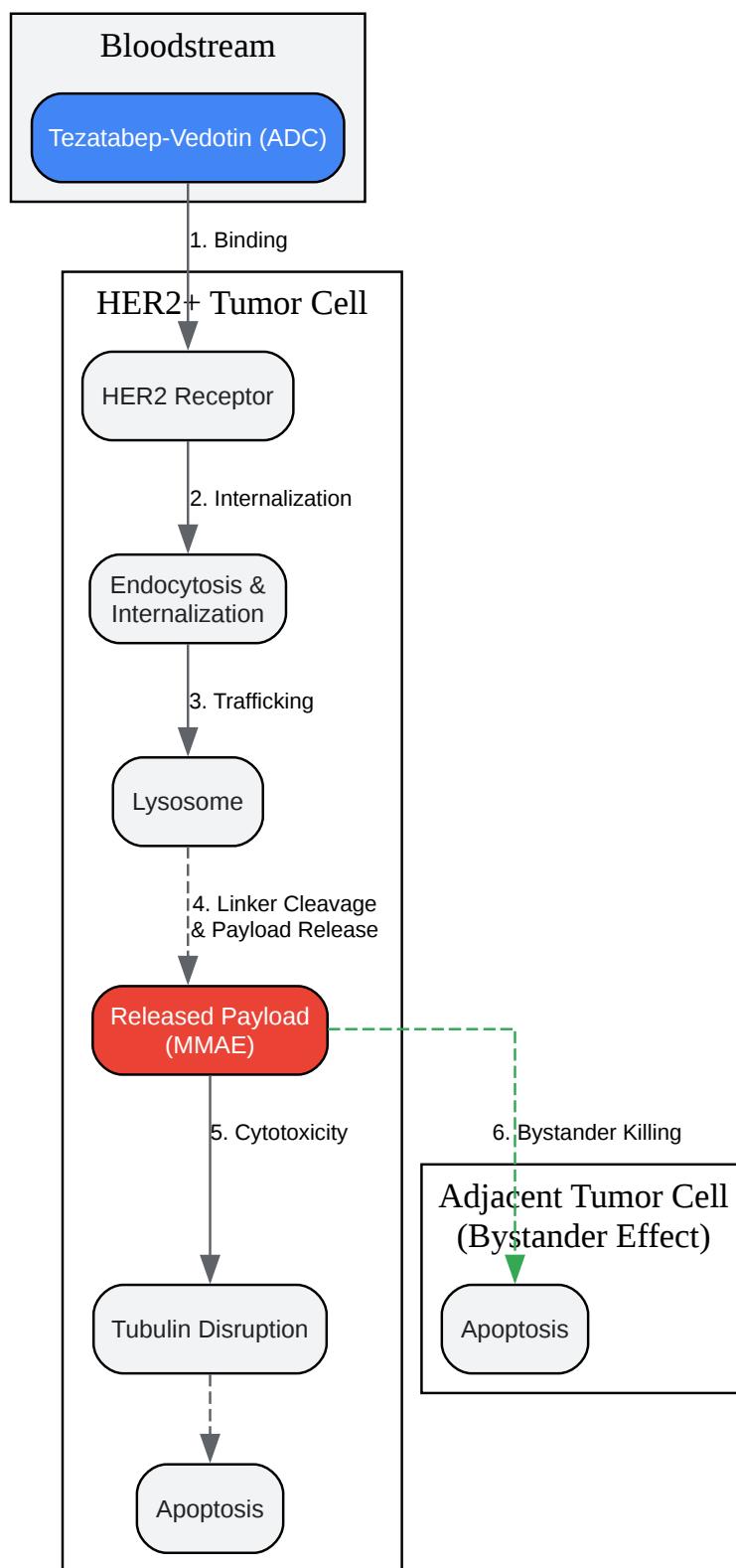
Scientific Rationale and Mechanism of Action

HER2 is a well-validated oncogenic driver, and its overexpression is associated with aggressive disease in breast, gastric, and other solid tumors.[5][9] Tezatabep-Vedotin leverages this dependency. The proposed mechanism of action follows a multi-step process:

- Circulation & Binding: Tezatabep-Vedotin is administered intravenously and circulates systemically. The Tezatabep component selectively binds to the HER2 receptor on the surface of tumor cells.
- Internalization: The ADC-receptor complex is internalized by the cell through endocytosis.[4]
- Payload Release: Within the cell, the complex is trafficked to the lysosome, where acidic conditions and proteases cleave the linker, releasing the active MMAE payload.
- Cytotoxicity: The freed MMAE payload binds to tubulin, disrupting microtubule polymerization. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis

(programmed cell death).[6]

- Bystander Effect: The membrane-permeable nature of MMAE allows it to diffuse into adjacent tumor cells, including those with low or no HER2 expression, killing them in a "bystander effect." [6] This is critical for treating heterogeneous tumors.[10]

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Caption: Proposed Mechanism of Action (MoA) for Tezatabep-Vedotin.

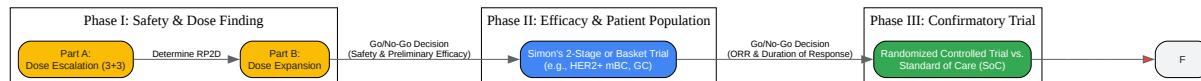
Preclinical Development Synopsis

A robust preclinical data package is mandatory for advancing an ADC to human trials.[\[11\]](#) The Investigational New Drug (IND) application for Tezatibep-Vedotin would require the following assessments:

Preclinical Study Type	Key Objectives & Endpoints	Rationale
In Vitro Studies	<ul style="list-style-type: none">- Binding Affinity: Measure KD of Tezatabep moiety to HER2 receptor.- Cytotoxicity: Assess IC50 in HER2-high, HER2-low, and HER2-negative cell lines.- Internalization Assay: Confirm ADC is internalized upon binding.	Establishes target engagement, potency, and specificity. Provides initial dose-range finding rationale.
In Vivo Efficacy	<ul style="list-style-type: none">- Xenograft Models: Evaluate tumor growth inhibition in HER2-positive patient-derived xenograft (PDX) models (e.g., breast, gastric cancer).[12][13]- Dose-Response: Determine the relationship between dose and anti-tumor activity.	Demonstrates efficacy in a biological system. Validates the therapeutic concept and informs clinical dose selection.
Pharmacokinetics (PK)	<ul style="list-style-type: none">- Animal PK: Characterize the PK profiles of the total antibody, conjugated ADC, and free payload in at least two species (rodent, non-human primate).[11]	Understands drug exposure, clearance, and stability (Drug-to-Antibody Ratio - DAR) in circulation. Critical for dose extrapolation to humans.
GLP Toxicology	<ul style="list-style-type: none">- Dose Range-Finding: Identify dose-limiting toxicities (DLTs).- GLP Tox Studies: Determine the No-Observed-Adverse-Effect Level (NOAEL) and Maximum Tolerated Dose (MTD) in two relevant species. [11]	Assesses the safety profile and identifies potential on-target, off-tumor and off-target toxicities. Informs the starting dose for human trials.

Clinical Development Plan: Phase I to Phase III

The clinical development of Tezatabep-Vedotin will proceed in a phased approach, consistent with regulatory guidance for oncology ADCs.[8][14]



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Caption: Phased Clinical Development Pathway for Tezatabep-Vedotin.

Protocol: Phase I First-in-Human (FIH) Trial

Title: A Phase I, Open-Label, Dose-Escalation and Dose-Expansion Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Anti-Tumor Activity of Tezatabep-Vedotin in Patients with Advanced HER2-Expressing Solid Tumors.

Scientific Integrity & Rationale: The primary goal of a FIH trial is to ensure patient safety.[15] [16] A "3+3" dose-escalation design is the standard, conservative approach to minimize the number of patients exposed to potentially sub-therapeutic or overly toxic doses. The dose-expansion phase confirms the safety of the selected dose (RP2D) and provides an early signal of efficacy.

Study Objectives:

- Primary:
 - To assess the safety and tolerability of Tezatabep-Vedotin.
 - To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).
- Secondary:

- To characterize the Pharmacokinetic (PK) profile of Tezatabep-Vedotin (total antibody, ADC, and free payload).
- To evaluate preliminary anti-tumor activity (Objective Response Rate - ORR per RECIST 1.1).
- Exploratory:
 - To assess immunogenicity (anti-drug antibodies).
 - To explore the relationship between HER2 expression levels and clinical activity.

Patient Population (Inclusion Criteria):

- Adults (≥ 18 years).[[17](#)]
- Histologically confirmed diagnosis of a metastatic or unresectable solid tumor for which standard therapies are no longer effective.
- Documented HER2 expression (IHC 1+, 2+, or 3+) by central lab confirmation.
- ECOG performance status of 0 or 1.
- Adequate organ function (hematologic, renal, and hepatic).[[14](#)]

Methodology: Part A - Dose Escalation

- Design: Standard 3+3 cohort design.
- Dosing: Patients will receive escalating doses of Tezatabep-Vedotin intravenously once every 3 weeks (Q3W). The starting dose will be based on preclinical toxicology data (e.g., 1/10th of the NOAEL in the most sensitive species).
- DLT Evaluation: Patients are monitored for Dose-Limiting Toxicities (DLTs) during the first cycle (21 days).
- Escalation Logic:
 - If 0/3 patients experience a DLT, escalate to the next dose level.

- If 1/3 patients experience a DLT, expand the cohort to 6 patients. If $\leq 1/6$ have a DLT, escalate. If $\geq 2/6$ have a DLT, the MTD has been exceeded.
- If $\geq 2/3$ patients experience a DLT, the MTD has been exceeded. The MTD is defined as the dose level below this.
- RP2D Selection: The RP2D is typically the MTD, but may be a lower dose if clinically meaningful activity is seen with a better safety profile.

Methodology: Part B - Dose Expansion

- Enrollment: Once the RP2D is determined, enroll an additional 15-20 patients with specific tumor types (e.g., HER2+ metastatic breast cancer) at that dose.
- Purpose: To further characterize the safety, tolerability, and PK of the RP2D and to obtain a more robust estimate of preliminary efficacy.

Protocol: Phase II Efficacy Study

Title: A Phase II, Single-Arm, Open-Label, Multicenter Study of Tezatibep-Vedotin in Patients with Previously Treated HER2-Positive Metastatic Breast Cancer.

Scientific Integrity & Rationale: This phase aims to robustly estimate the efficacy of Tezatibep-Vedotin in a well-defined patient population to determine if it warrants a large, expensive Phase III trial. A Simon's two-stage design is often used to allow for early stopping if the drug shows insufficient activity, thus protecting patients from ineffective treatment.

Study Objectives:

- Primary:
 - To evaluate the Objective Response Rate (ORR) of Tezatibep-Vedotin as assessed by an Independent Review Committee (IRC) per RECIST 1.1.
- Secondary:
 - Duration of Response (DoR).

- Progression-Free Survival (PFS).
- Overall Survival (OS).
- Safety and tolerability profile.

Patient Population (Inclusion Criteria):

- Histologically confirmed HER2-positive (IHC 3+ or IHC 2+/ISH+) metastatic breast cancer.
- Patients must have received at least two prior lines of anti-HER2 therapy in the metastatic setting (e.g., a taxane, trastuzumab, and T-DM1 or T-DXd).[17][18]
- Measurable disease as per RECIST 1.1.
- ECOG performance status of 0 or 1.

Methodology:

- Design: Simon's optimal two-stage design.
- Stage 1: Enroll a small number of patients (e.g., n=19). If a predefined minimum number of responses (e.g., ≥ 3) is observed, proceed to Stage 2.
- Stage 2: Enroll additional patients to reach the full sample size (e.g., n=40).
- Treatment: Administer Tezatibep-Vedotin at the RP2D determined in the Phase I study, Q3W until disease progression or unacceptable toxicity.
- Efficacy Assessment: Tumor imaging (CT or MRI) performed at baseline and every 6 weeks thereafter.
- Statistical Plan: The primary endpoint is ORR. The null hypothesis (H_0) that the true response rate is low (e.g., $\leq 15\%$) will be tested against the alternative hypothesis (H_1) that the response rate is promising (e.g., $\geq 35\%$).

Biomarker and Pharmacokinetics Protocol

Rationale: A strong biomarker and PK plan is essential for understanding who benefits from the drug and why. It is a core component of modern ADC development.[11]

Protocol Steps:

- Sample Collection:
 - PK Samples: Collect whole blood/plasma at pre-specified time points (e.g., pre-dose, end of infusion, and multiple points post-infusion) during Cycles 1 and 2 of the Phase I/II studies.
 - Biomarker Samples: Mandatory archival tumor tissue must be submitted for central confirmation of HER2 status. Where feasible and safe, fresh pre-treatment and on-treatment biopsies will be collected in the dose-expansion cohort.
- Bioanalytical Methods:
 - Develop and validate three distinct ligand-binding assays (ELISA) to measure:
 - Total antibody (Tezatabep moiety, both conjugated and unconjugated).
 - Intact ADC.
 - Free cytotoxic payload (using LC-MS/MS).
 - This is required by regulatory agencies to understand the disposition of all components of the ADC.[15][16]
- Biomarker Analysis:
 - HER2 Confirmation: Central lab confirmation of HER2 status using standard IHC and ISH assays.
 - Exploratory Analysis: Analyze biopsy tissue for other potential resistance mechanisms (e.g., mutations in the HER2 signaling pathway, expression of drug efflux pumps).[9]

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